[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride, also known by its chemical formula and CAS Number 2219368-62-2, is a synthetic compound belonging to the class of triazole derivatives. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are known for their diverse biological activities, making them significant in pharmaceutical chemistry.
This compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich, which provide detailed product specifications and safety data sheets. It is often used in research settings for its potential applications in medicinal chemistry and other scientific fields.
[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of the triazole ring. Its classification also includes amines due to the methanamine functional group.
The synthesis of [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.
The molecular structure of [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can be represented as follows:
The InChI key for this compound is YFJIAWBAAOBFCP-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The SMILES representation is C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl
, indicating how atoms are connected in the molecule.
[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can participate in several chemical reactions:
Understanding these reactions is crucial for developing new derivatives or modifying existing compounds for enhanced biological activity or specificity.
The mechanism of action for [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride primarily relates to its interaction with biological targets such as enzymes or receptors.
Research into its pharmacodynamics and pharmacokinetics is essential to understand how this compound behaves within biological systems and its potential therapeutic effects.
Relevant data regarding safety and handling should be consulted from Material Safety Data Sheets (MSDS) provided by suppliers.
[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride has several applications in scientific research:
This compound's diverse applications highlight its significance in various fields of research and development.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3